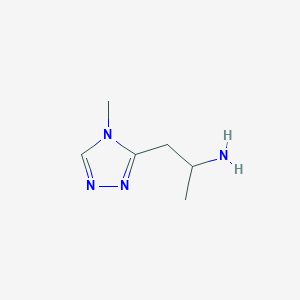1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine
CAS No.:
Cat. No.: VC20435163
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | 1-(4-methyl-1,2,4-triazol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C6H12N4/c1-5(7)3-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3 |
| Standard InChI Key | GYSWGQFFTJFLLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=NN=CN1C)N |
Introduction
Chemical Structure and Physicochemical Properties
1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a propan-2-amine moiety at the 3-position. The molecular formula is C6H11N5, with a molecular weight of 153.19 g/mol. Key structural attributes include:
-
A planar 1,2,4-triazole ring, which facilitates π-π stacking interactions in biological systems.
-
A secondary amine group (-NH-) in the propan-2-amine side chain, enabling hydrogen bonding and salt formation.
-
Methyl substitution at the 4-position, which enhances steric stability and modulates electronic properties .
Comparative Analysis of Related Triazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(4H-1,2,4-Triazol-3-yl)propan-2-amine | C5H10N4 | 126.16 | Tertiary amine configuration |
| 4-Phenyl-1,2,4-triazole-3-thiol | C8H7N3S | 177.23 | Phenyl substitution at 4-position, thiol group |
| 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanamine | C6H12N4 | 140.19 | Isopropyl substitution at 4-position |
The absence of a sulfur atom in 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine distinguishes it from thioether-containing analogs, potentially altering its reactivity and bioavailability .
Synthesis and Chemical Reactivity
While no explicit synthesis protocol for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine is documented in accessible literature, established methods for analogous triazole derivatives provide a framework for its potential preparation. A plausible synthetic route involves:
-
Formation of the 1,2,4-Triazole Core:
Cyclocondensation of thiosemicarbazide with acetic acid derivatives under acidic conditions generates the triazole ring . -
Alkylation at the 3-Position:
Reaction of the triazole intermediate with 2-chloropropan-2-amine in the presence of a base (e.g., K2CO3) introduces the propan-2-amine moiety. -
Methylation at the 4-Position:
Treatment with methyl iodide or dimethyl sulfate under basic conditions completes the substitution pattern .
Critical challenges include regioselective control during alkylation and minimizing side reactions such as over-alkylation. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Applications in Drug Discovery and Development
The structural flexibility of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine positions it as a versatile scaffold for medicinal chemistry:
Kinase Inhibition
Triazole-containing compounds inhibit kinases such as EGFR and VEGFR-2 at nanomolar concentrations, making them candidates for targeted cancer therapies .
Central Nervous System (CNS) Agents
The propan-2-amine moiety’s ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disease treatment. Analogous compounds modulate serotonin and dopamine receptors in preclinical models .
Agricultural Chemistry
Triazole derivatives serve as fungicides and plant growth regulators. The methyl group enhances environmental stability, prolonging field efficacy .
Future Perspectives and Challenges
Advancing 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine into clinical or industrial applications requires addressing several challenges:
-
Synthetic Scalability: Developing cost-effective, high-yield routes for large-scale production.
-
ADMET Optimization: Improving metabolic stability and reducing off-target toxicity through structural modifications.
-
Target Identification: Elucidating molecular targets via proteomic and genomic screening platforms.
Collaborative efforts between academic and industrial researchers will be critical to unlocking the full potential of this underexplored compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume